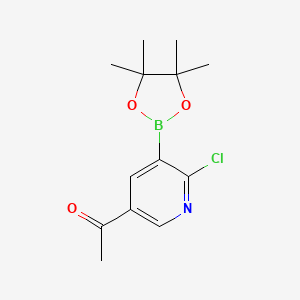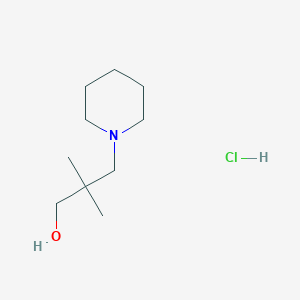
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring, which is a common structural motif in many pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride typically involves the reaction of 2,2-dimethyl-3-hydroxypropanal with piperidine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
科学研究应用
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride can be compared with other similar compounds, such as:
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Triperiden: Another muscarinic antagonist with similar pharmacological properties.
3-(Piperidin-1-yl)propan-1-ol: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which distinguishes it from other similar compounds.
属性
分子式 |
C10H22ClNO |
|---|---|
分子量 |
207.74 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,9-12)8-11-6-4-3-5-7-11;/h12H,3-9H2,1-2H3;1H |
InChI 键 |
WXZUXRQRKFXXBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1CCCCC1)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B13724068.png)

![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
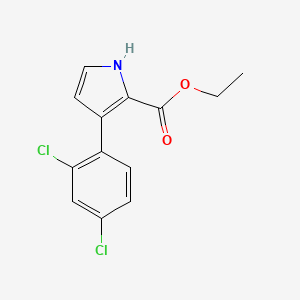
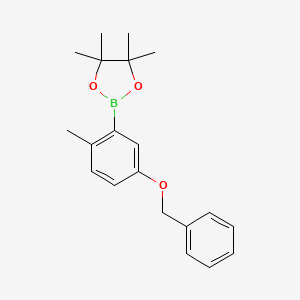
![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
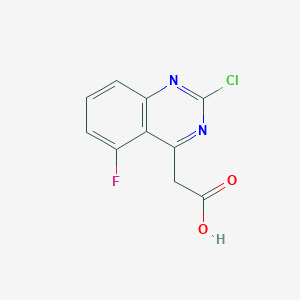
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
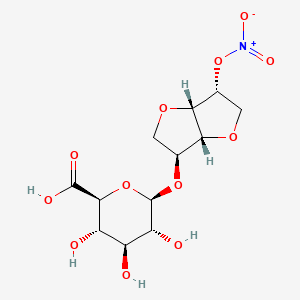

![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
